molecular formula C18H17Cl2F3N4O2 B1672485 2-((2,4-dichlorophenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide CAS No. 666260-75-9

2-((2,4-dichlorophenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B1672485
CAS No.: 666260-75-9
M. Wt: 449.3 g/mol
InChI Key: TWQYWUXBZHPIIV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GW842166 involves several steps, starting with the preparation of the pyrimidine core. . The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

GW842166 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

GW842166 is unique in its selective activation of the cannabinoid receptor type 2 (CB2) without significant affinity for the cannabinoid receptor type 1 (CB1). This selectivity reduces the risk of psychoactive effects commonly associated with other cannabinoids. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichloroanilino)-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F3N4O2/c19-11-1-2-14(13(20)7-11)26-17-25-9-12(15(27-17)18(21,22)23)16(28)24-8-10-3-5-29-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,24,28)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQYWUXBZHPIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216786
Record name GW-842,166X
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666260-75-9
Record name 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name GW 842166
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Record name GW842166
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11903
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Record name GW-842,166X
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW842166
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1I6P2DZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-(2,4-dichlorophenylamino)-4-trifluoromethyl-pyrimidine-5-carboxylic acid (30 mg) in dimethylformamide (2 ml) was added successively N-ethylmorpholine (33 μl), 4-aminomethyltetrahydropyran (12 mg), 1-hydroxybenzotriazole hydrate (18 mg) and 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (20 mg). The solution was stirred for 3 h and allowed to stand overnight. Dimethylformamide was removed under reduced pressure and ethyl acetate (5 ml) added. The solution was washed sequentially with 5% sodium bicarbonate solution (2.5 ml), water (2.5 ml), 5% citric acid solution (2.5 ml) and brine (2×2.5 ml), dried (MgSO4) and evaporated to afford the title compound (34 mg) NMR (DMSO-d6) δ 1.20 (2H, m), 1.58 (2H, d), 1.70 (1H, m), 3.10 (2H, t), 3.23 (2H, t), 3.84 (2H, dd), 7.46 (1H, dd), 7.57 (1H, d), 7.71 (1H, d), 8.59 (1H, t), 8.63 (1H, s), 10.00 (1H, s).
Quantity
33 μL
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(2,4-dichlorophenylamino)-4-trifluoromethyl-pyrimidine-5-carboxylic acid (86 g) in dimethylformamide (800 ml) was added successively N-ethylmorpholine (93 ml), 4 aminomethyltetrahydropyran (29.5 g), 1-hydroxybenzotriazole hydrate (51.5 g) and 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (56.2 g). The solution was stirred for 24 h. Dimethylformamide was partially removed (approx 650 ml) under reduced pressure and 5% sodium bicarbonate solution added (3×500 ml, added portionwise to control the release of carbon dioxide). The mixture was stirred with overhead stirring for 3 h and the resulting solid filtered onto a sinter. The solid was washed with 5% sodium bicarbonate (4×400 ml) and water (3×400 ml) then dried over sodium hydroxide in vacuo at 50° C. to afford the title compound (109.1 g)
Quantity
93 mL
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
56.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2,4-dichlorophenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-((2,4-dichlorophenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Reactant of Route 3
Reactant of Route 3
2-((2,4-dichlorophenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
2-((2,4-dichlorophenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
2-((2,4-dichlorophenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Reactant of Route 6
2-((2,4-dichlorophenyl)amino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Customer
Q & A

Q1: What is the primary mechanism of action of GW842166?

A: GW842166 is a selective agonist of the cannabinoid receptor type 2 (CB2). [, ] This means it binds to and activates CB2 receptors, which are primarily found on immune cells and in the central nervous system.

Q2: How does GW842166's activation of CB2 receptors translate to potential therapeutic effects in Parkinson’s disease?

A: Research suggests that GW842166 may exert neuroprotective effects in Parkinson's disease models. In a study using a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, GW842166 treatment improved motor function and reduced the loss of dopamine neurons. [, ] These effects were blocked by a CB2 antagonist, indicating a CB2-dependent mechanism.

Q3: What is known about the potential anxiolytic and antidepressant effects of GW842166?

A: Preclinical studies suggest that GW842166 may also have anxiolytic and antidepressant-like effects in the context of Parkinson's disease. In the 6-OHDA mouse model, GW842166 ameliorated anxiety- and depression-like behaviors, again through a mechanism involving CB2 receptor activation. []

Q4: Has GW842166 demonstrated efficacy in other models of pain besides Parkinson’s disease?

A: While GW842166 showed analgesic effects in a rat model of inflammatory pain, it failed to demonstrate clinically meaningful analgesia in a study involving acute dental pain after third molar extraction. [, ] Furthermore, in a chronic primary pain mouse model, GW842166 did not alleviate pain, highlighting the complex nature of pain and the limitations of preclinical models in predicting clinical efficacy. []

Q5: Are there any computational studies investigating the interaction of GW842166 with the CB2 receptor?

A: Yes, molecular dynamics simulations and free energy calculations have been employed to understand the binding mechanism of GW842166 to the human CB2 receptor. [] These studies provided insights into the critical residues involved in ligand binding and helped define structural requirements for CB2 agonists.

Q6: What is known about the structure-activity relationship (SAR) of GW842166?

A: Research efforts have focused on modifying the structure of GW842166 to develop novel CB2 agonists with improved properties. For example, quinazoline/pyrimidine-2,4(1H,3H)-dione derivatives based on the GW842166 scaffold have been synthesized and evaluated for their CB2 agonist potency, selectivity, and physicochemical characteristics. [] These studies help refine our understanding of how specific structural features influence the compound's interaction with the CB2 receptor and its overall pharmacological profile.

Q7: Has GW842166 been investigated as a potential therapeutic target in other diseases?

A: Beyond its potential in Parkinson's disease and pain management, research suggests GW842166 might have therapeutic benefits in other conditions. One study indicated its potential in alleviating osteoarthritis by suppressing cartilage degradation mediated by lipopolysaccharide (LPS) in mice. [] Another study highlighted its role in ameliorating psoriasis-like skin lesions by inhibiting inflammation and oxidative stress. [] These findings warrant further investigation into the potential therapeutic applications of GW842166 in various inflammatory and immune-related disorders.

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